Cas no 1001419-82-4 ((3-Nitro-1H-pyrazol-1-yl)methanol)

(3-Nitro-1H-pyrazol-1-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3-Nitro-1H-pyrazol-1-yl)methanol
- AKOS B022902
- ART-CHEM-BB B022902
- (3-NITRO-PYRAZOL-1-YL)-METHANOL
- (3-Nitro-4,5-dihydro-pyrazol-1-yl)-methanol
- STK312987
- 1001419-82-4
- BQB41982
- (3-nitropyrazol-1-yl)methanol
- DB-016439
- W18449
- AS-60637
- AKOS015922147
- CS-0060691
- SCHEMBL1107514
- AKOS000311400
- MFCD05667183
-
- MDL: MFCD05667183
- Inchi: InChI=1S/C4H5N3O3/c8-3-6-2-1-4(5-6)7(9)10/h1-2,8H,3H2
- InChI Key: GCAYWNIVYPFESS-UHFFFAOYSA-N
- SMILES: C1=CN(CO)N=C1[N+](=O)[O-]
Computed Properties
- Exact Mass: 143.03309103g/mol
- Monoisotopic Mass: 143.03309103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.9Ų
- XLogP3: -0.3
(3-Nitro-1H-pyrazol-1-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE10573-5g |
(3-Nitro-1h-pyrazol-1-yl)methanol |
1001419-82-4 | 95% | 5g |
$989.00 | 2024-04-20 | |
Chemenu | CM362794-1g |
(3-Nitro-1H-pyrazol-1-yl)methanol |
1001419-82-4 | 95%+ | 1g |
$138 | 2023-02-03 | |
Fluorochem | 025310-1g |
3-Nitro-pyrazol-1-yl)-methanol |
1001419-82-4 | 1g |
£425.00 | 2022-03-01 | ||
Fluorochem | 025310-250mg |
3-Nitro-pyrazol-1-yl)-methanol |
1001419-82-4 | 250mg |
£160.00 | 2022-03-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N942598-250mg |
(3-Nitro-1H-pyrazol-1-yl)methanol |
1001419-82-4 | ≥95% | 250mg |
¥364.50 | 2022-09-01 | |
Ambeed | A116988-5g |
(3-Nitro-1H-pyrazol-1-yl)methanol |
1001419-82-4 | 97% | 5g |
$861.0 | 2024-04-26 | |
A2B Chem LLC | AE10573-1g |
(3-Nitro-1h-pyrazol-1-yl)methanol |
1001419-82-4 | 95% | 1g |
$424.00 | 2024-04-20 | |
1PlusChem | 1P008TF1-1g |
(3-NITRO-PYRAZOL-1-YL)-METHANOL |
1001419-82-4 | 95% | 1g |
$199.00 | 2023-12-27 | |
eNovation Chemicals LLC | D958329-1g |
(3-NITRO-PYRAZOL-1-YL)-METHANOL |
1001419-82-4 | 95% | 1g |
$520 | 2025-02-18 | |
eNovation Chemicals LLC | D958329-5g |
(3-NITRO-PYRAZOL-1-YL)-METHANOL |
1001419-82-4 | 95% | 5g |
$1180 | 2025-02-18 |
(3-Nitro-1H-pyrazol-1-yl)methanol Related Literature
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on (3-Nitro-1H-pyrazol-1-yl)methanol
The Comprehensive Overview of (3-Nitro-1H-pyrazol-1-yl)methanol (CAS No. 1001419-82-4)
(3-Nitro-1H-pyrazol-1-yl)methanol, identified by the CAS registry number 1001419-82-4, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a pyrazole ring substituted with a nitro group and a hydroxymethyl substituent, exhibits a wide range of applications and properties that make it a valuable molecule for both academic and industrial research.
The pyrazole moiety in (3-Nitro-1H-pyrazol-1-yl)methanol is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature contributes to its stability and reactivity, making it a popular choice in the synthesis of various bioactive compounds. Recent studies have highlighted its potential as an intermediate in the development of novel drugs targeting specific biological pathways, such as kinase inhibitors and anti-inflammatory agents.
One of the most notable aspects of this compound is its ability to undergo various chemical transformations. Researchers have explored its use in click chemistry reactions, where it serves as a valuable building block for constructing complex molecular architectures. The nitro group attached to the pyrazole ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it suitable for applications in electrochemistry and optoelectronics.
In terms of synthesis, (3-Nitro-1H-pyrazol-1-yl)methanol can be prepared through several routes, including nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These developments have further enhanced its appeal as a key intermediate in organic synthesis.
The biological activity of (3-Nitro-1H-pyrazol-1-yl)methanol has been extensively studied, with findings indicating potential anti-cancer properties. Preclinical studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with key cellular processes such as DNA repair and apoptosis induction. Additionally, its ability to modulate enzyme activity makes it a promising candidate for drug discovery programs targeting neurodegenerative diseases.
From an industrial perspective, the demand for (3-Nitro-1H-pyrazol-1-yl)methanol has grown due to its role as an intermediate in the production of advanced materials. For instance, it has been utilized in the synthesis of high-performance polymers and coatings with enhanced thermal stability and mechanical properties. Its compatibility with various polymerization techniques further expands its utility across multiple industries.
In conclusion, (3-Nitro-1H-pyrazol-1-yl)methanol (CAS No. 1001419-82-) stands out as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, reactivity, and tunable properties make it an essential molecule for researchers aiming to develop innovative solutions in drug discovery, materials science, and beyond.
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